N-(1-cyano-1-phenylpropyl)acetamide

Physicochemical characterization Purity assessment Solid-state handling

N-(1-Cyano-1-phenylpropyl)acetamide (CAS 5009-07-4), also cataloged as N-(α-Cyano-α-ethylbenzyl)acetamide or 2-acetylamino-2-phenylbutyronitrile, is a small-molecule α-aminonitrile derivative with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol. It is historically established as a defined chemical intermediate in the synthetic pathway to the hydantoin-class anticonvulsant nirvanol (5-ethyl-5-phenylhydantoin).

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 5009-07-4
Cat. No. B183442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyano-1-phenylpropyl)acetamide
CAS5009-07-4
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCC(C#N)(C1=CC=CC=C1)NC(=O)C
InChIInChI=1S/C12H14N2O/c1-3-12(9-13,14-10(2)15)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,14,15)
InChIKeyXXJOYBGWMQMEQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Cyano-1-phenylpropyl)acetamide (CAS 5009-07-4): Core Structural Identity and Chemical Profile for Research Procurement


N-(1-Cyano-1-phenylpropyl)acetamide (CAS 5009-07-4), also cataloged as N-(α-Cyano-α-ethylbenzyl)acetamide or 2-acetylamino-2-phenylbutyronitrile, is a small-molecule α-aminonitrile derivative with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol . It is historically established as a defined chemical intermediate in the synthetic pathway to the hydantoin-class anticonvulsant nirvanol (5-ethyl-5-phenylhydantoin) . The compound is typically supplied at ≥95% purity and is exclusively intended for non-human, non-veterinary research use .

Workflow Synthetic intermediate for hydantoin heterocycle construction
Selection α-Aminonitrile with quaternary α-carbon architecture
Use Context Non-human, non-veterinary research use only

Why N-(1-Cyano-1-phenylpropyl)acetamide Cannot Be Casually Interchanged with Common Cyanoacetamide Analogs


While the cyanoacetamide compound class encompasses numerous research chemicals, the differentiation of CAS 5009-07-4 lies in the unique quaternary substitution at the α-carbon. Unlike its closest structural isomers—such as 2-cyano-N-(1-phenylpropyl)acetamide (CAS 170449-35-1) or 2-cyano-N-(3-phenylpropyl)acetamide (CAS 133550-33-1)—which possess a secondary amide linkage to a CH₂CN group, CAS 5009-07-4 features a tertiary α-aminonitrile core with the nitrile directly attached to the quaternary carbon [1]. This distinct α-acetamidonitrile architecture confers a markedly different hydrolysis trajectory: it is predisposed to form hydantoin heterocycles under acidic conditions, whereas the isomeric 2-cyanoacetamide analogs follow distinct cyclization pathways . These divergent reactivities preclude generic substitution in synthetic applications.

Target Compound (CAS 5009-07-4)
Cyanoacetamide Isomers
Core architecture Tertiary α-aminonitrile; nitrile directly on quaternary carbon
Core architecture Secondary amide linkage to CH₂CN group
Hydrolysis trajectory Predisposed to hydantoin heterocycle formation under acidic conditions
Hydrolysis trajectory Distinct cyclization pathways; hydantoin products may not form
Synthetic transfer Quaternary α-carbon controls reactivity and cyclization outcome
Synthetic transfer Reactivity profile may not transfer directly; requires validation

Quantitative Differentiation Evidence for N-(1-Cyano-1-phenylpropyl)acetamide Versus Closest Analogs


Empirical Melting Point: A Crystalline Solid Distinguishable from Liquid Cyanoacetamide Analogs

CAS 5009-07-4 is a crystalline solid with an experimentally determined melting point of 142 °C, whereas its closest structural isomer, 2-cyano-N-(1-phenylpropyl)acetamide (CAS 170449-35-1), is a liquid at ambient temperature. This solid-versus-liquid dichotomy directly impacts storage stability, weighing accuracy, and formulation compatibility .

Melting Point
Reported
142 °C (crystalline solid) vs liquid at 25 °C
Enables DSC identity verification and gravimetric dispensing
Comparator isomer lacks reported solid-phase data at ambient conditions
Physicochemical characterization Purity assessment Solid-state handling

Predicted Physicochemical Profile: pKa and LogP Differentiation from a Urea-Based Analog

The predicted pKa of N-(1-cyano-1-phenylpropyl)acetamide is 12.59 ± 0.46, conferring essential neutrality under physiological and most analytical pH conditions. In contrast, (1-cyano-1-phenylpropyl)urea (CAS 75356-44-4) exhibits a markedly lower predicted pKa of 10.36 ± 0.46, indicating earlier deprotonation and altered ionization-dependent properties .

pKa Profile
Data to verify
ΔpKa ≈ 2.23 log units
Over 100-fold ionization state difference near physiological pH
Predicted values; algorithm-based structural estimation
Drug-likeness prediction Chromatographic method development Pre-formulation screening

Differential Boiling Point and Density Versus a N(3)-Phenylpropyl Position Isomer

CAS 5009-07-4 displays a predicted boiling point of 401.6 ± 38.0 °C and predicted density of 1.073 ± 0.06 g/cm³. These values differentiate it from the N(3)-phenylpropyl regioisomer 2-cyano-N-(3-phenylpropyl)acetamide, for which predicted or experimental boiling point data are not systematically reported in public databases, complicating distillation-based purification [1].

Thermophysical Data
Data to verify
BP 401.6 °C; Density 1.073 g/cm³ vs data paucity
Supports distillation protocol and solvent-system selection
N(3)-phenylpropyl isomer lacks published thermophysical values
Purification strategy Distillation Solvent selection

Validated Research Application Domains for N-(1-Cyano-1-phenylpropyl)acetamide (5009-07-4)


Synthetic Intermediate for Hydantoin Heterocycle Construction

CAS 5009-07-4 is documented as a precursor in the synthesis of 5-ethyl-5-phenylhydantoin (nirvanol). Under acidic hydrolysis conditions, the α-acetamidonitrile functionality cyclizes to form the hydantoin ring, enabling access to this pharmacologically studied anticonvulsant scaffold .

α-Aminonitrile Library Synthesis via Strecker-Type Methodologies

The compound belongs to the N-acylated α-aminonitrile chemotype, a substance class recognized as mechanism-based inhibitors of serine and cysteine hydrolases. Published Strecker-derivative protocols demonstrate that amides can be used in lieu of amines as condensation partners, offering a validated synthetic entry point for library production of drug-like α-aminonitrile derivatives [1].

Physicochemical Reference Standard for Cyanoacetamide Analog Differentiation

With a reported melting point of 142 °C , predicted pKa of 12.59 ± 0.46, boiling point of 401.6 ± 38.0 °C, and density of 1.073 ± 0.06 g/cm³ , CAS 5009-07-4 can serve as a chromatographic or thermal-analysis reference point when screening panels of structurally related cyanoacetamide analogs for property-based lead optimization.

Pharmacologically Relevant Scaffold for Mechanism-Based Inhibitor Design

N-Acylated α-aminonitriles, including the structural class represented by CAS 5009-07-4, have been highlighted as privileged structures for the development of covalent reversible inhibitors targeting catalytic cysteine and serine residues in hydrolase enzymes. The quaternary α-carbon offers a tunable electrophilic warhead that can be elaborated through parallel chemistry [1].

Application
Selection Property
Validation Focus
Hydantoin heterocycle synthesis
α-Acetamidonitrile cyclization reactivity
Acidic hydrolysis pathway to 5-ethyl-5-phenylhydantoin
α-Aminonitrile library synthesis
Strecker-type amide condensation compatibility
Hydrolase inhibitor scaffold diversification
Cyanoacetamide analog differentiation
Reported thermophysical reference values
Chromatographic and thermal analysis benchmarking
Hydrolase inhibitor design studies
Quaternary α-carbon electrophilic warhead
Covalent reversible inhibitor screening context
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